3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride: is a fluorinated aromatic sulfonyl chloride compound with the molecular formula C6H3ClF2O3S and a molecular weight of 228.60 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3,4-difluorophenol followed by chlorination. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized for the modification of biomolecules, such as proteins and peptides, due to its ability to form stable sulfonamide linkages .
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry: In industrial applications, it serves as a key reagent in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in the formation of sulfonamide bonds, which are stable and resistant to hydrolysis .
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C6H3ClF2O3S |
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Molecular Weight |
228.60 g/mol |
IUPAC Name |
3,4-difluoro-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI Key |
ACHNMMIMIGPYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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